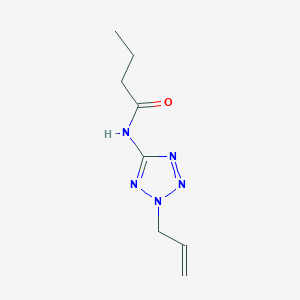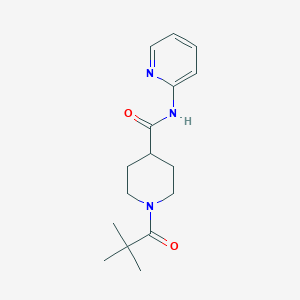![molecular formula C23H31N3O B4768415 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4768415.png)
2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide
Vue d'ensemble
Description
2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide, also known as PEPD, is a synthetic compound that has been studied extensively for its potential use in medicinal applications. PEPD is a member of the piperazine family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide's mechanism of action is not fully understood, but it is believed to involve modulation of neurotransmitter activity through binding to specific receptor sites. 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of reward and motivation pathways in the brain. 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has also been shown to modulate serotonin and adrenergic receptor activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter activity, changes in receptor expression, and alterations in gene expression. 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its potential therapeutic effects in schizophrenia. 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has also been shown to alter gene expression in the brain, suggesting that it may have long-term effects on neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has several advantages for use in lab experiments, including its high purity and well-established synthesis method. 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide's affinity for several neurotransmitter receptors also makes it a valuable tool for investigating the role of these receptors in psychiatric disorders. However, 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide's mechanism of action is not fully understood, and its potential therapeutic effects have not been fully validated in clinical trials.
Orientations Futures
There are several potential future directions for research on 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide. One area of interest is the development of more selective compounds that target specific neurotransmitter receptors. Another area of interest is the investigation of 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide's potential therapeutic effects in animal models of psychiatric disorders. Additionally, further studies are needed to fully understand 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide's mechanism of action and potential long-term effects on neuronal function.
Applications De Recherche Scientifique
2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has been studied extensively for its potential use in medicinal applications, particularly in the treatment of psychiatric disorders such as schizophrenia and depression. 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has been shown to have an affinity for several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This has led to investigations into the compound's ability to modulate neurotransmitter activity and potentially alleviate symptoms of psychiatric disorders.
Propriétés
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-3-7-20-10-12-21(13-11-20)19(2)24-23(27)18-25-14-16-26(17-15-25)22-8-5-4-6-9-22/h4-6,8-13,19H,3,7,14-18H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAKHOKSXDUCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenylpiperazin-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(dimethylamino)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4768335.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4768338.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4768341.png)
![(2-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4768345.png)
![1-[(2-chlorobenzyl)oxy]-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4768352.png)
![N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4768376.png)
![4-bromo-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4768382.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4768402.png)

![N-[4-({2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B4768413.png)
![4-{5-[2-cyano-2-(4-nitrophenyl)vinyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B4768418.png)

